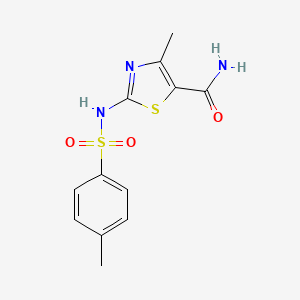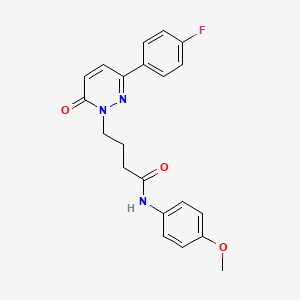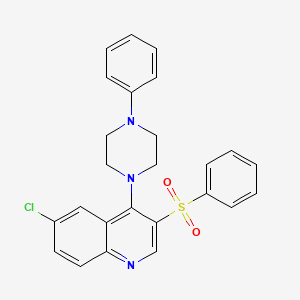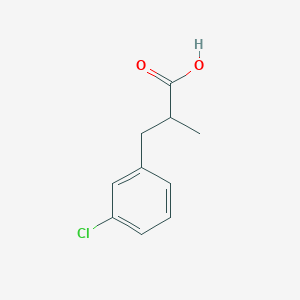
4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a thiazole derivative . Thiazole derivatives have been studied for their potential development as antimalarial agents . One derivative, ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido) thiazole-5-carboxylate, has shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves designing, synthesizing, and characterizing the compounds . The synthesized compounds are then subjected to molecular docking, drug-likeness, ADMET properties, and molecular dynamics studies .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by 1H NMR, 13C NMR, and Mass Spectra . The molecular docking study of all the synthesized compounds was carried out against Plasmodium falciparum cysteine protease falcipain 2 (FP-2, 3BPF) and falcipain 3 (FP-3, 3BPM) enzymes .Scientific Research Applications
Synthesis and Photophysical Properties
Research by Murai, Furukawa, and Yamaguchi (2018) delved into the synthesis of 5-N-Arylaminothiazoles with sulfur-containing groups, including derivatives similar to 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide. They focused on understanding the photophysical properties of these compounds. The study revealed that the introduction of sulfur-containing functional groups to the thiazoles can significantly affect their electronic structures and photophysical properties. This has implications for their use in fluorescent molecule development, hazardous compound sensing, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Carbonic Anhydrase Inhibitors
Another area of application is in the development of carbonic anhydrase inhibitors. Barboiu et al. (1999) synthesized derivatives acting as potent inhibitors of carbonic anhydrase isozymes, particularly CA II and CA IV. These enzymes play crucial roles in aqueous humor secretion in the eye, and inhibitors can lower intraocular pressure, offering a potential treatment for glaucoma (Barboiu et al., 1999).
Antiproliferative Activities
Mert et al. (2014) investigated the antiproliferative activities of pyrazole-sulfonamide derivatives against HeLa and C6 cell lines. The study identified compounds with selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activities. This suggests potential applications in cancer therapy, highlighting the significance of sulfonamide derivatives in medicinal chemistry (Mert et al., 2014).
Antimicrobial and Antifungal Action
Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to this compound. Their research demonstrated that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans. This highlights the potential for these compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria.
Mode of Action
The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This interaction results in a remarkable binding affinity against FP-2 and FP-3 enzymes . The binding of the compound to these enzymes inhibits their activity, thereby disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of FP-2 and FP-3 enzymes disrupts the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction . The downstream effects of this disruption include the prevention of the parasite’s growth and multiplication, ultimately leading to its death .
Result of Action
The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s growth and multiplication . This leads to a decrease in the number of parasites in the host’s body, alleviating the symptoms of malaria and potentially leading to the elimination of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other compounds or drugs in the body can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effect .
Biochemical Analysis
Biochemical Properties
It has been found that thiazole derivatives have shown promising inhibitory potential against enzymes such as Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 . This suggests that 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide may interact with these enzymes and potentially others, affecting their function and the biochemical reactions they catalyze.
Cellular Effects
Some thiazole derivatives have been found to exhibit potent cytotoxic activity against various human tumor cell lines . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of similar thiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUOPBDVBLQAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)
![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)


![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
